molecular formula C20H21N3O4S3 B2738203 ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 488129-18-6

ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2738203
CAS RN: 488129-18-6
M. Wt: 463.59
InChI Key: NINXRYQSYRZTPG-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S3 and its molecular weight is 463.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, derived from Gewald reaction, is transferred into iminophosphorane and subsequently reacts with aromatic isocyanates to yield carbodiimides. This demonstrates the compound's reactivity and potential for further chemical transformations (Yong Sun, N. Huang, M. Ding, 2010).

Pharmacological Properties

  • Thieno[2,3-d]pyrimidin-4-one derivatives, synthesized from substituted 2-amino-3-carbethoxy-thiophenes, have been evaluated for analgesic and anti-inflammatory activities. This research indicates potential pharmacological applications of related compounds (A. Cannito, M. Perrissin, C. Luu-Duc, F. Huguet, C. Gaultier, G. Narcisse, 1990).

Anticancer Activity

Antibacterial Activity

  • Novel Schiff bases of ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and their metal complexes have been synthesized and tested for antibacterial activity against various pathogenic strains. This indicates the compound's utility in developing antibacterial agents (A. Altundas, N. Sarı, N. Çolak, H. Öğütcü, 2010).

Antimicrobial and Anti-inflammatory Potential

  • Ethyl 2-amino-5-ethylthiophene-3-carboxylate, reacting with benzoylisothiocyanate, led to compounds with inhibitory activities against various plants and microorganisms, suggesting its potential in antimicrobial and anti-inflammatory applications (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).

Chemical Transformations for Synthesis of Heterocyclic Compounds

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S3/c1-4-27-19(26)14-9(2)10(3)29-17(14)21-13(24)8-28-20-22-16(25)15-11-6-5-7-12(11)30-18(15)23-20/h4-8H2,1-3H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXRYQSYRZTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate

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